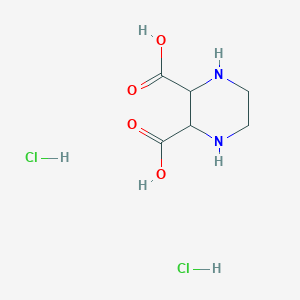

Piperazine-2,3-dicarboxylic acid;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

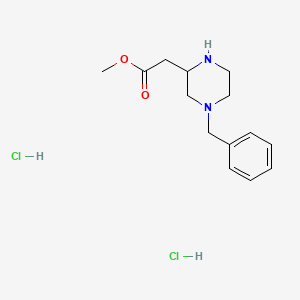

Piperazine-2,3-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is of interest in coordination and supra-molecular chemistry as its anions tend to react with metal salts to yield insoluble polynuclear materials .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of Piperazine-2,3-dicarboxylic acid dihydrochloride is 203.07 . The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis

Piperazine-2,3-dicarboxylic acid dihydrochloride is an alkaline substance that reacts with acidic substances to produce salts . In coordination and supra-molecular chemistry, its anions have been of great interest as they generally tend to react with metal salts to yield insoluble polynuclear materials .Physical and Chemical Properties Analysis

Piperazine-2,3-dicarboxylic acid dihydrochloride is a powder that has a melting point of 230-233°C . It is soluble in water and is susceptible to moisture, which may cause it to absorb moisture and agglomerate in humid environments .作用机制

Target of Action

Piperazine-2,3-dicarboxylic acid;dihydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Piperazine compounds, in general, are known to paralyze parasites, which allows the host body to easily remove or expel the invading organism .

Action Environment

It is known that the compound is a white crystal that is soluble in water and some organic solvents . It decomposes at 183-185°C, releasing CO2 .

安全和危害

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and respiratory sensitizer (Category 1). It is also considered hazardous to the aquatic environment (Chronic Category 3) and a reproductive toxicant (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

piperazine-2,3-dicarboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHMZZFJSITRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2908978.png)

![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)

![5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2908985.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2908987.png)